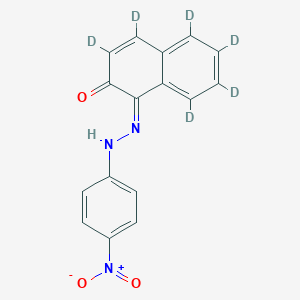

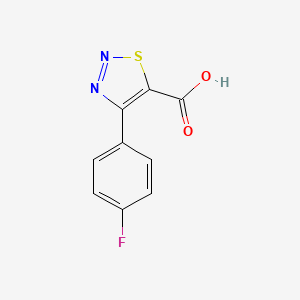

![molecular formula C9H5F3N2O2 B1451210 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1171920-15-2](/img/structure/B1451210.png)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Overview

Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound. It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing these compounds have been reported . For instance, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) attached to this ring is a key feature of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps . For example, one reaction involves the transformation of a chloride into a 4H-pyran-4-one intermediate .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, has been studied. This research revealed a unique water-bridged hydrogen-bonding network. The molecule forms a centrosymmetric dimer linked into a two-dimensional sheet, with trifluoromethyl groups extending out of the sheet, influencing the three-dimensional packing (Ye & Tanski, 2020).

Synthesis of Pyrrolopyridine Analogs

A series of pyrrolopyridine analogs have been synthesized from related compounds. One study involved the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating potential antibacterial activity (Toja et al., 1986).

Applications in Cationic Cyclisations

Trifluoromethanesulfonic acid, a closely related compound, has been found effective in catalyzing cyclisation reactions to form pyrrolidines. Such reactions demonstrate the potential for efficient formation of polycyclic systems (Haskins & Knight, 2002).

Multicomponent Reaction Studies

Research into multicomponent reactions involving trifluoromethyl-substituted compounds has been conducted. For example, the reaction of salicylaldehyde, malononitrile dimer, and a trifluoromethyl-substituted compound yielded a previously unknown chromeno[2,3-b]pyridine derivative, highlighting the diverse synthetic potential of these compounds (Ryzhkova et al., 2023).

Synthesis of Pyrrole Derivatives

Another study involved synthesizing 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via a three-component condensation method. This showcases the versatility in synthesizing pyrrole derivatives (Lichitsky et al., 2010).

Azirine Ring Expansion Strategy

A study utilized a trifluoromethyl-containing building block to prepare trifluoromethyl-substituted aminopyrroles based on a 2H-azirine ring expansion strategy. This demonstrates the compound's potential in complex organic synthesis (Khlebnikov et al., 2018).

Diastereoselective Synthesis

The diastereoselective synthesis of trifluoromethyl-containing myosmines was achieved through a reaction involving trifluoromethyl-substituted compounds. This illustrates the compound's role in producing stereochemically complex molecules (Ohkura et al., 2003).

Safety and Hazards

Future Directions

Trifluoromethylpyridines, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds particularly interesting for future research .

Mechanism of Action

Target of Action

Trifluoromethylpyridine derivatives are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.

Result of Action

Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical and agrochemical industries, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities , which may be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of β-secretase (BACE) inhibitors . These inhibitors are crucial in the study of Alzheimer’s disease as they prevent the formation of amyloid plaques. The compound interacts with various enzymes and proteins, including β-secretase, by inhibiting its activity. This inhibition is achieved through binding interactions at the active site of the enzyme, thereby preventing substrate access and subsequent amyloid plaque formation.

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in neurodegenerative diseases. The compound modulates gene expression by inhibiting β-secretase, leading to reduced amyloid plaque formation and potentially mitigating the progression of Alzheimer’s disease . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in amyloid precursor protein processing.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with β-secretase. The compound binds to the active site of the enzyme, forming a stable complex that inhibits its catalytic activity . This binding prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides. The inhibition of β-secretase is a key therapeutic target in the treatment of Alzheimer’s disease, making this compound a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on β-secretase, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits β-secretase activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to amyloid precursor protein processing. The compound interacts with enzymes such as β-secretase, altering the metabolic flux and reducing the production of amyloid-β peptides . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular signaling and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . The compound’s activity is influenced by its localization, as it needs to be in proximity to β-secretase to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRSBBCTBCSZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674068 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171920-15-2 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

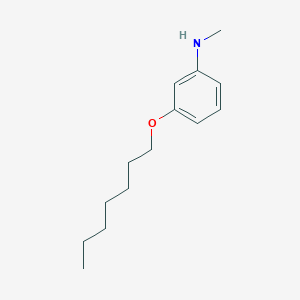

![4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1451128.png)

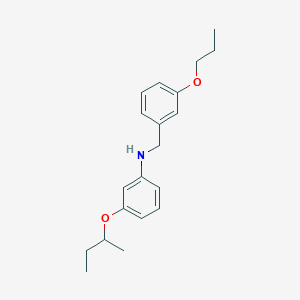

![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)

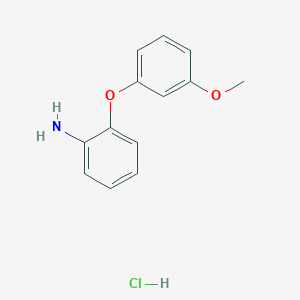

![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)

![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)

![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)